molecular formula C19H27FN2O4 B13494150 Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B13494150
M. Wt: 366.4 g/mol
InChI Key: JGVSPEWONGNKEU-UHFFFAOYSA-N
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Description

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its tert-butyl group, benzyloxycarbonyl-protected amine, and fluorinated piperidine structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, including potential drug candidates for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can also influence the compound’s stability and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C19H27FN2O4

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27FN2O4/c1-18(2,3)26-17(24)22-11-9-19(20,10-12-22)14-21-16(23)25-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,23)

InChI Key

JGVSPEWONGNKEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

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